N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline
Overview
Description
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxyethyl group and a phenethyloxy group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves a multi-step process:
Step 1 Synthesis of 2,4-Dimethylphenol: - This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Step 2 Formation of 2,4-Dimethylphenoxyethyl Bromide: - The 2,4-dimethylphenol is reacted with ethylene bromide in the presence of a base like sodium hydroxide to form 2,4-dimethylphenoxyethyl bromide.
Step 3 Synthesis of 4-(Phenethyloxy)aniline: - This involves the reaction of aniline with phenethyl bromide in the presence of a base such as potassium carbonate.
Step 4 Coupling Reaction: - Finally, the 2,4-dimethylphenoxyethyl bromide is reacted with 4-(phenethyloxy)aniline in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenethyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- 2-Hydroxy-2-methylpropiophenone
- 4-Methoxyphenethylamine
Comparison
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is unique due to its specific structural features, such as the presence of both phenoxyethyl and phenethyloxy groups attached to the aniline core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGLNHMRCCAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.